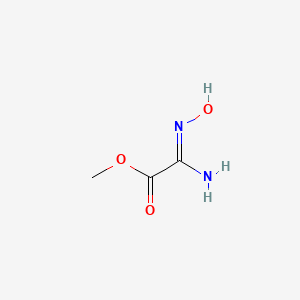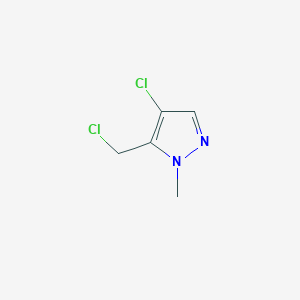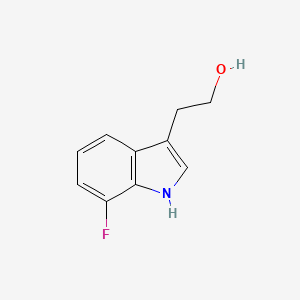
2-フルオロ-3-イソブトキシ-4-メトキシフェニルボロン酸
概要
説明
2-Fluoro-3-isobutoxy-4-methoxyphenylboronic acid is an organoboron compound with the molecular formula C11H16BFO4. This compound is part of the phenylboronic acid family, which is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The presence of fluorine, isobutoxy, and methoxy groups on the phenyl ring makes this compound unique and potentially useful in various chemical applications .
科学的研究の応用
2-Fluoro-3-isobutoxy-4-methoxyphenylboronic acid has several applications in scientific research:
作用機序
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds .
Mode of Action
2-Fluoro-3-isobutoxy-4-methoxyphenylboronic acid is primarily used as a reactant in Suzuki-Miyaura couplings. This palladium-catalyzed reaction allows the formation of carbon-carbon bonds between the boronic acid and a variety of organic halides or triflates.
Biochemical Pathways
The suzuki-miyaura coupling in which it participates is a key step in the synthesis of many biologically active compounds .
Pharmacokinetics
Boronic acids are generally well absorbed and distributed in the body, and they are primarily excreted unchanged in the urine .
Result of Action
The molecular and cellular effects of 2-Fluoro-3-isobutoxy-4-methoxyphenylboronic acid’s action depend on the specific context of its use. As a reactant in Suzuki-Miyaura couplings, it contributes to the formation of carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds.
Action Environment
The action, efficacy, and stability of 2-Fluoro-3-isobutoxy-4-methoxyphenylboronic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction in which it participates is typically performed under controlled laboratory conditions, and the reaction efficiency can be affected by factors such as temperature, pH, and the presence of a suitable catalyst.
生化学分析
Cellular Effects
The effects of 2-Fluoro-3-isobutoxy-4-methoxyphenylboronic acid on various cell types and cellular processes are of great interest. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, boronic acids have been shown to inhibit proteasome activity, which can lead to changes in cell cycle regulation and apoptosis. The specific impact of 2-Fluoro-3-isobutoxy-4-methoxyphenylboronic acid on these processes can provide valuable information for therapeutic applications .
Molecular Mechanism
At the molecular level, 2-Fluoro-3-isobutoxy-4-methoxyphenylboronic acid exerts its effects through various mechanisms. One of the primary mechanisms is the formation of reversible covalent bonds with biomolecules, such as enzymes and proteins. This interaction can lead to enzyme inhibition or activation, depending on the specific target. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins. Understanding these molecular mechanisms is crucial for developing targeted therapies and biochemical tools .
Temporal Effects in Laboratory Settings
The stability and degradation of 2-Fluoro-3-isobutoxy-4-methoxyphenylboronic acid over time are important factors to consider in laboratory settings. Studies have shown that boronic acids can undergo hydrolysis, leading to the formation of boronic esters or other degradation products. The long-term effects of 2-Fluoro-3-isobutoxy-4-methoxyphenylboronic acid on cellular function can be assessed through in vitro and in vivo studies, providing insights into its potential therapeutic applications .
Dosage Effects in Animal Models
The effects of 2-Fluoro-3-isobutoxy-4-methoxyphenylboronic acid can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of cellular processes. At higher doses, it may cause toxic or adverse effects, including cytotoxicity or organ damage. Understanding the dosage effects is essential for determining the therapeutic window and safety profile of the compound .
Transport and Distribution
The transport and distribution of 2-Fluoro-3-isobutoxy-4-methoxyphenylboronic acid within cells and tissues are critical for understanding its biological activity. This compound may interact with transporters or binding proteins, affecting its localization and accumulation. Studying the transport and distribution of 2-Fluoro-3-isobutoxy-4-methoxyphenylboronic acid can provide valuable information for optimizing its therapeutic potential .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-isobutoxy-4-methoxyphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-Fluoro-3-isobutoxy-4-methoxyphenyl halide using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is usually carried out in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .
化学反応の分析
Types of Reactions
2-Fluoro-3-isobutoxy-4-methoxyphenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic acid group, usually in the presence of a protic solvent and a catalyst.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium acetate or sodium hydroxide.
Oxidizing Agents: Hydrogen peroxide, sodium perborate.
Protic Solvents: Methanol, ethanol.
Major Products
Biaryl Compounds: From Suzuki-Miyaura coupling.
Phenols: From oxidation reactions.
Aryl Compounds: From protodeboronation.
類似化合物との比較
Similar Compounds
3-Fluoro-4-methoxyphenylboronic acid: Similar structure but lacks the isobutoxy group.
2-Fluoro-3-methoxyphenylboronic acid: Similar structure but lacks the isobutoxy group.
4-Methoxy-3-fluorophenylboronic acid: Similar structure but different substitution pattern.
Uniqueness
The unique combination of fluorine, isobutoxy, and methoxy groups in 2-Fluoro-3-isobutoxy-4-methoxyphenylboronic acid provides distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound for specific synthetic applications where these functional groups can impart desired properties to the final product .
特性
IUPAC Name |
[2-fluoro-4-methoxy-3-(2-methylpropoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BFO4/c1-7(2)6-17-11-9(16-3)5-4-8(10(11)13)12(14)15/h4-5,7,14-15H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVTXHALYOKFYGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)OC)OCC(C)C)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BFO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(3-Methylcyclopentyl)amino]ethan-1-ol](/img/structure/B1455542.png)






![[2-(5,5-Dimethyl-1,3-dioxan-2-yl)phenyl]amine](/img/structure/B1455551.png)
![2-[(4-methyl-5-{[(4-methylphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1455555.png)
![4-hydrazino-4-oxo-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B1455556.png)



